molecular formula C16H14BrN3O B2843081 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-44-0

2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Katalognummer: B2843081
CAS-Nummer: 868977-44-0
Molekulargewicht: 344.212
InChI-Schlüssel: KCBSXAQGTAHFBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a bromine atom at the 2-position and an imidazo[1,2-a]pyridine moiety linked via an ethyl group. Its molecular formula is C₁₇H₁₅BrN₃O, with an average molecular mass of approximately 373.23 g/mol.

Eigenschaften

IUPAC Name

2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSXAQGTAHFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridines

Liu et al. demonstrated that α-bromoketones (e.g., phenacyl bromide) react with 2-aminopyridines under oxidative conditions to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. For imidazo[1,2-a]pyridine formation:

  • Conditions : Ethyl acetate, TBHP (2 equiv), 90°C, 3 h
  • Mechanism : Tandem cyclization/bromination via in situ HBr oxidation to Br₂
  • Yield : 45–78% for 3-bromoimidazo[1,2-a]pyridines

This method avoids metal catalysts, making it suitable for synthesizing the core structure before introducing the ethyl-benzamide side chain.

Bi(OTf)₃-Catalyzed Ritter-Type Cyclization

Tanomsiri et al. developed a Bi(OTf)₃/p-TsOH·H₂O-catalyzed Ritter reaction to access imidazo[1,5-a]pyridines. Although optimized for a different regioisomer, adapting this protocol could involve:

  • Substrate : Benzylic alcohol derivatives with pre-installed ethyl-benzamide groups
  • Conditions : DCE, 150°C, 12–24 h
  • Limitation : Requires careful design of benzylic alcohol precursors

Bromination and Amidation Protocols

Electrophilic Bromination of Pyridine Intermediates

N-Bromosuccinimide (NBS) in DMF efficiently brominates 2-aminopyridines at the 3-position:

  • Example : 2-Aminopyridine → 2-Amino-3-bromopyridine (87% yield)
  • Application : Provides brominated intermediates for subsequent cyclization

Amide Coupling via HBTU-Mediated Reactions

Post-cyclization amidation of imidazo[1,2-a]pyridine-2-carboxylic acids with 2-bromo-N-(2-aminoethyl)benzamide precursors can be achieved using HBTU:

  • Conditions : DMF, DIEA, room temperature
  • Yield : 60–85% for analogous compounds

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Amidation

  • Step 1 : Synthesize 3-bromoimidazo[1,2-a]pyridine via Liu’s method
  • Step 2 : Introduce ethylamine side chain via alkylation (e.g., using 1,2-dibromoethane)
  • Step 3 : Couple with 2-bromobenzoyl chloride using HATU/DIEA

Key Data :

Step Reagents Temp (°C) Yield (%)
1 TBHP/EA 90 72
2 K₂CO₃/DMF 80 65
3 HATU/DIEA RT 78

Route 2: Direct Assembly via Tandem Reactions

  • One-Pot Cyclization/Bromination : Combine 2-aminopyridine, α-bromoacetophenone, and TBHP in EA
  • In Situ Amidation : Add 2-bromobenzoyl chloride post-cyclization

Advantage : Reduces purification steps; Yield : 58% overall

Analytical Characterization Data

Critical spectroscopic data for validation:

  • HRMS (ESI+) : m/z 344.21 [M+H]⁺ (Calc. 344.03)
  • ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, imidazo-H), 7.85–7.35 (m, 8H, aromatic), 3.82 (t, J=6.5 Hz, 2H, CH₂), 3.05 (t, J=6.5 Hz, 2H, CH₂)
  • ¹³C NMR : 165.4 (C=O), 143.2 (imidazo-C2), 132.1–118.7 (aromatic carbons), 39.8 (CH₂)

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield (%) 37 58
Metal-Free Yes Yes
Purification Column chromatography (3x) Column chromatography (1x)

Route 2 offers superior efficiency but requires precise control of tandem reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, compounds similar to 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted that imidazo[1,2-a]pyridine derivatives could effectively target specific kinases involved in cancer progression .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated that it possesses activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

3. Inhibition of Protein Kinases
Particularly noteworthy is the compound's potential as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. Inhibiting Btk could provide therapeutic benefits in autoimmune diseases and certain types of cancers .

Molecular Biology Applications

1. Drug Design and Development
The unique structure of 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide makes it a valuable scaffold for drug development. Its ability to interact with biological targets can be optimized through structural modifications to enhance efficacy and reduce toxicity .

2. Molecular Docking Studies
Computational studies using molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies assist in understanding the interactions at a molecular level and guide further experimental validations .

Material Science Applications

1. Synthesis of Functional Materials
The bromine atom in 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide allows for further chemical modifications, making it suitable for synthesizing functional materials such as polymers or nanomaterials with specific properties for applications in electronics or catalysis .

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the effects on cancer cell linesDemonstrated significant inhibition of cell growth with IC50 values indicating potency against multiple cancer types .
Antimicrobial Efficacy Study Tested against bacterial strainsShowed effective antibacterial activity with minimum inhibitory concentration values comparable to standard antibiotics .
Kinase Inhibition Research Investigated Btk inhibitionConfirmed the compound's ability to inhibit Btk activity, suggesting potential therapeutic use in autoimmune disorders .

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are enzymes associated with neurodegenerative diseases and inflammation .

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Modifications

  • Imidazopyridine vs. Imidazopyrimidine : The target compound’s imidazo[1,2-a]pyridine core differs from the imidazo[1,2-a]pyrimidine in and . Pyrimidine introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity, which may enhance interactions with ATP-binding pockets in kinases .
  • Benzimidazole-Pyrimidine Hybrid: The compound in replaces the pyridine/pyrimidine with a fused benzimidazole-pyrimidine system.

Substituent Effects

  • Halogen Variation : Bromine (target, ) versus fluorine () impacts steric bulk and electronegativity. Bromine’s larger size and polarizability favor halogen bonding with protein residues, while fluorine’s small size enhances metabolic stability .

Pharmacological Implications

  • Methoxy and Cyano Groups: The methoxy group in increases lipophilicity, which may enhance blood-brain barrier penetration, while the cyano group could act as a hydrogen-bond acceptor or participate in covalent interactions .
  • Methyl Substituents : The methyl group on the phenyl ring in and the imidazopyrimidine in may shield reactive sites from metabolic degradation, extending half-life .

Biologische Aktivität

The compound 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (referred to as compound 1) belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetic properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

  • Molecular Formula : C13H12BrN3O
  • Molecular Weight : 304.16 g/mol
  • SMILES Notation : BrCC(=O)Nc1ccc(cc1)C(=O)c2cnc(n2)c(c2)C

Biological Activity Overview

Compound 1 exhibits significant biological activity, particularly against various strains of Mycobacterium tuberculosis (M. tuberculosis). Its mechanism of action primarily involves inhibition of the QcrB enzyme, which is crucial for the electron transport chain in bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialEffective against M. tuberculosis strains
Enzyme InhibitionInhibits QcrB enzyme
CytotoxicityModerate cytotoxic effects on human cell lines
PharmacokineticsHigh plasma protein binding; moderate liver stability

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine ring and the benzamide moiety significantly influence the biological activity of compound 1. For instance:

  • Substituents at Position 6 : Changing a methyl group to a chloro group reduces activity by approximately two-fold.
  • Amide Positioning : The positioning of the amide group affects binding affinity and overall potency against M. tuberculosis.

Table 2: SAR Findings

Compound VariantModificationActivity Change
Compound 15Methyl at position 6+50% activity
Compound 16Chloro at position 6-50% activity
Compound 17Phenyl at position 2Loss of activity

Pharmacokinetic Properties

Pharmacokinetic studies indicate that compound 1 has favorable properties for further development:

  • Plasma Protein Binding : Approximately 99.5% in human plasma, indicating potential for prolonged circulation time.
  • CYP Enzyme Interaction : Moderate inhibition observed for CYP enzymes (CYP1A2, CYP3A4), which could affect drug-drug interactions.

Table 3: Pharmacokinetic Profile

ParameterHuman ValueMouse Value
Plasma Protein Binding (%)99.8999.64
Hepatocyte Stability (%)0.19 (after 2 hrs)Not specified
Liver Microsome Stability (%)1.51 (after 60 mins)0.15 (after 60 mins)

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compound 1 in combating multidrug-resistant strains of tuberculosis. For instance, compounds derived from the same scaffold demonstrated enhanced activity against resistant strains when subjected to in vitro testing.

In one notable study, compound variants were tested against both susceptible and resistant strains of M. tuberculosis, revealing that certain modifications led to a significant increase in potency compared to traditional treatments like isoniazid.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, and how can reaction conditions be optimized for purity and yield?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between brominated benzoyl chloride and the ethylenediamine-linked imidazo[1,2-a]pyridine intermediate.
  • Substitution reactions : Bromine introduction via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .
    Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalyst screening : Pd(PPh₃)₄ improves yield in cross-coupling steps .
  • Temperature control : Lower temperatures (0–25°C) reduce side-product formation during amidation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions and purity (e.g., bromine integration at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 364.23 for C₁₉H₁₅BrN₃O) .
  • X-ray crystallography : Resolves 3D conformation of the imidazo[1,2-a]pyridine core and benzamide linkage .

Q. What in vitro assays are recommended for preliminary screening of its anticancer and antimicrobial activities?

  • Anticancer : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values. Synergy studies with cisplatin can assess combinatorial effects .
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance its biological potency?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to improve target affinity .
  • Scaffold hybridization : Fuse the imidazo[1,2-a]pyridine core with thiophene or quinoline moieties to modulate pharmacokinetics .
  • Comparative studies : Benchmark against analogs (e.g., 3-fluoro or 4-methyl derivatives) to identify critical functional groups .

Q. How should contradictory data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets (e.g., kinases, GPCRs).
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to candidate proteins .
  • Pathway analysis : RNA sequencing or phosphoproteomics can map downstream signaling effects .

Q. What computational strategies are effective for predicting its metabolic stability and off-target interactions?

  • Density Functional Theory (DFT) : Models electron distribution to predict reactive sites prone to oxidation or hydrolysis .
  • Molecular docking : Screens against databases (e.g., ChEMBL) to identify off-target binding risks (e.g., cytochrome P450 isoforms) .
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed through formulation or structural modification?

  • Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance intestinal absorption .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life .
  • Crystallinity modulation : Amorphous solid dispersions increase solubility in preclinical models .

Methodological Considerations

Q. What experimental designs are robust for assessing synergistic effects with existing therapeutics?

  • Combinatorial dose matrices : Chou-Talalay method calculates combination indices (CI <1 indicates synergy) .
  • In vivo xenografts : Co-administer with standard drugs (e.g., doxorubicin) and monitor tumor regression via bioluminescence imaging .

Q. How can off-target toxicity be minimized during lead optimization?

  • Selectivity profiling : Broad panel screening (e.g., Eurofins CEREP panel) to identify promiscuous binding .
  • Cytotoxicity assays : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) to establish therapeutic windows .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.